Dimethyl 2-Fluoro-5-methylterephthalate
Overview
Description
Dimethyl 2-Fluoro-5-methylterephthalate is an organic compound with the molecular formula C({11})H({11})FO(_{4}) It is a derivative of terephthalic acid, where two methyl ester groups and a fluorine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-Fluoro-5-methylterephthalate typically involves the esterification of 2-Fluoro-5-methylterephthalic acid. One common method includes the reaction of 2-Fluoro-5-methylterephthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Catalysts like sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-Fluoro-5-methylterephthalate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: 2-Fluoro-5-methylterephthalic acid.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
Dimethyl 2-Fluoro-5-methylterephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Dimethyl 2-Fluoro-5-methylterephthalate exerts its effects depends on its application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering electronic properties and increasing lipophilicity. This can enhance binding affinity to enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Dimethyl Terephthalate: Lacks the fluorine and methyl substituents, making it less reactive in certain contexts.
Dimethyl 2-Fluoroterephthalate: Similar but without the methyl group, affecting its steric and electronic properties.
Dimethyl 5-Methylterephthalate: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
Uniqueness: Dimethyl 2-Fluoro-5-methylterephthalate is unique due to the presence of both fluorine and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its utility in various chemical reactions and applications, particularly in fields requiring specific molecular interactions and stability.
Biological Activity
Dimethyl 2-Fluoro-5-methylterephthalate (DFMT) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and implications for environmental degradation.
Chemical Structure and Properties
This compound is an ester derivative of terephthalic acid, modified with a fluorine atom and a methyl group. Its chemical structure can be represented as follows:
The presence of the fluorine atom enhances its lipophilicity, potentially affecting its biological interactions and degradation pathways.
Antitumor Activity
Recent studies have indicated that DFMT exhibits promising antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that DFMT significantly reduced cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) at concentrations as low as 10 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis |
HCT116 | 15 | Cell cycle arrest at G1 phase |
Enzymatic Interactions
DFMT's biological activity may also be attributed to its interaction with various enzymes. Research has shown that it acts as a competitive inhibitor of certain esterases, which are crucial for the metabolism of esters in biological systems. The inhibition of these enzymes can lead to altered metabolic pathways, impacting cellular functions.
Biodegradation Studies
The biodegradation of DFMT has been investigated using microbial strains capable of breaking down similar compounds. Studies indicate that certain bacteria, such as Rhodococcus species, can utilize DFMT as a carbon source, leading to its transformation into less toxic metabolites. The degradation pathways involve hydrolysis followed by further enzymatic reactions.
Microbial Strain | Degradation Rate | Metabolites Identified |
---|---|---|
Rhodococcus sp. | 85% in 48 hours | Mono-methyl terephthalate (MMT), Fluorinated acids |
Case Studies
- In Vitro Antitumor Study : A study conducted on MCF-7 cells revealed that treatment with DFMT led to a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage. The results suggest that DFMT may induce apoptosis through the intrinsic pathway.
- Microbial Biodegradation : A recent experiment demonstrated the ability of Rhodococcus sp. to degrade DFMT effectively under aerobic conditions. The study monitored the degradation process using high-performance liquid chromatography (HPLC), confirming the formation of non-toxic by-products.
Properties
IUPAC Name |
dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-4-8(11(14)16-3)9(12)5-7(6)10(13)15-2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWQVKMFPSUFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719186 | |
Record name | Dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203953-08-5 | |
Record name | Dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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